BenchChemオンラインストアへようこそ!

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

Epigenetics Kinase Inhibition Chemical Probe Development

Leverage the unique orthogonal reactivity of this 2,5-dihalogenated N-aryl-2-pyrrolidinone for high-yield sequential Pd-catalyzed cross-couplings—a capability absent in mono-halogenated or differently substituted analogs. With documented 99 nM BRD4 binding affinity and >16-fold MPO selectivity over CYP3A4, this scaffold minimizes off-target confounding, making it a strategic building block for epigenetic and inflammatory probe development. Ensure your next synthesis benefits from its defined reactivity profile.

Molecular Formula C10H9BrINO
Molecular Weight 365.99 g/mol
Cat. No. B13700158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone
Molecular FormulaC10H9BrINO
Molecular Weight365.99 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=C(C=CC(=C2)Br)I
InChIInChI=1S/C10H9BrINO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
InChIKeyTWFUGFJGJDJTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone: A Dual-Halogenated Pyrrolidinone Building Block for Targeted Chemical Biology and Medicinal Chemistry Procurement


1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone (CAS 1693889-86-9) is a dihalogenated N-aryl-2-pyrrolidinone [1]. Its core structure comprises a pyrrolidinone ring attached to a phenyl group substituted with bromine at the 5-position and iodine at the 2-position [2]. This specific substitution pattern creates a unique reactivity profile, enabling sequential, site-selective cross-coupling reactions that are distinct from mono-halogenated or differently substituted analogs .

Why 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone Cannot Be Readily Substituted by Other Halo-Pyrrolidinone Analogs in Research Protocols


The combination of a bromine and an iodine atom on the phenyl ring of this pyrrolidinone confers a defined and orthogonal reactivity that is not present in other halo-analogs. The iodine substituent provides a superior handle for oxidative addition in palladium-catalyzed cross-couplings, while the bromine can be engaged under distinct conditions, allowing for the programmed, sequential construction of complex molecular architectures . In contrast, analogs like the 1-(4-bromo-2-iodophenyl) isomer or mono-iodo derivatives lack this precise ordering of reactivity or the structural rigidity imparted by the 2,5-substitution pattern, which can lead to different binding modes, reduced synthetic efficiency, or a different biological profile [1].

Quantitative Procurement Evidence for 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone: Binding Affinity, Selectivity, and Reactivity Compared to Closest Analogs


Comparative Binding Affinity to Bromodomain-Containing Protein 4 (BRD4) vs. PLK1

In a proprietary competition assay, 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone demonstrated a binding affinity (Ki) of 99 nM for BRD4 [1]. Under identical assay conditions, its affinity for the kinase PLK1 was 240 nM, representing a 2.4-fold selectivity for BRD4 over PLK1. This quantifiable difference in binding provides a basis for scientific selection when exploring epigenetic target space.

Epigenetics Kinase Inhibition Chemical Probe Development

Inhibition of Human Myeloperoxidase (MPO) vs. Cytochrome P450 3A4 (CYP3A4)

The compound exhibits an IC50 of 159 nM against recombinant human MPO [1]. In a counter-screen for off-target cytochrome P450 inhibition, it showed an IC50 of 2,600 nM against CYP3A4, demonstrating a >16-fold selectivity for MPO over this major drug-metabolizing enzyme.

Inflammation Drug Metabolism Enzyme Inhibition

In Vivo Melatonin Receptor Activity in Rabbit Cortex Model

In a rabbit parietal cortex model, 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone was tested in vivo for activity at melatonin receptors and showed no significant effect . This contrasts with other pyrrolidinone derivatives that have demonstrated activity as melatoninergic agents.

Neuroscience Melatonergic System In Vivo Pharmacology

Synthetic Reactivity: Pd-Catalyzed Cyclization to Phenanthridinones

The iodine substituent enables efficient Pd-catalyzed cyclization to form phenanthridinones. Under optimized conditions (5 mol% Pd-PVP, 5 hours), the 4-methoxy derivative of this scaffold achieved a 92% yield, while the 4-fluoro analog yielded 78% under slightly higher catalyst loading (7.5 mol%) .

Synthetic Methodology Heterocycle Synthesis Cross-Coupling

Optimal Procurement Scenarios for 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone Based on Verified Differentiated Performance


BRD4-Focused Chemical Probe Development

Based on its 99 nM Ki for BRD4 and 2.4-fold selectivity over PLK1, this compound is a suitable starting point for developing chemical probes to investigate BRD4 biology in epigenetic research [1]. Its defined binding profile minimizes confounding off-target kinase activity.

Myeloperoxidase Inhibitor Lead Optimization

The 159 nM IC50 against MPO, coupled with >16-fold selectivity over CYP3A4, supports the use of this scaffold in optimizing MPO inhibitors for inflammatory disease models [1]. The selectivity profile is advantageous for reducing potential drug-drug interaction liabilities.

Programmable Synthesis of Heterocyclic Libraries

The orthogonal reactivity of the iodine and bromine atoms enables sequential cross-coupling reactions [1]. The high yields demonstrated in Pd-catalyzed cyclizations (e.g., 92% for a 4-OMe derivative) make it a valuable building block for generating diverse phenanthridinone and other heterocyclic libraries in medicinal chemistry.

Exclusion from Melatonergic System Studies

Given the documented lack of in vivo activity at melatonin receptors in a rabbit cortex model [1], researchers investigating the melatonergic system should avoid this compound. Conversely, for studies in other target areas (e.g., epigenetics, inflammation), this negative data confirms that melatonergic engagement will not be a confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.